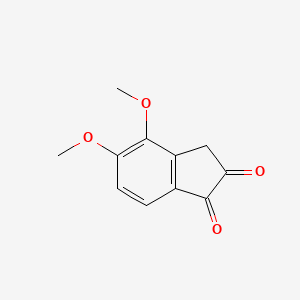

4,5-dimethoxy-3H-indene-1,2-dione

Beschreibung

Eigenschaften

Molekularformel |

C11H10O4 |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

4,5-dimethoxy-3H-indene-1,2-dione |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-3-6-7(11(9)15-2)5-8(12)10(6)13/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

SVUKWYRSHJQZGC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=C1)C(=O)C(=O)C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 4,5-dimethoxy-3H-indene-1,2-dione typically involves the cyclization of suitably substituted precursors such as o-dimethoxybenzene derivatives with keto acid compounds or their equivalents under acidic catalysis. The key steps often include:

- Formation of the indene ring system through electrophilic aromatic substitution or Friedel-Crafts type acylation.

- Introduction of the diketone functionality at the 1 and 2 positions.

- Installation or retention of methoxy groups at the 4 and 5 positions.

Catalytic Cyclization Using Hydroxy Pyruvic Acid Derivatives

A patent discloses a process for preparing 5,6-dimethoxy-1,2-indene dione, a closely related compound, which can be adapted for 4,5-dimethoxy derivatives by modifying substitution patterns. The process involves reacting o-dimethoxybenzene (o-dimethyl ether) with hydroxy pyruvic acid compounds in the presence of strong acid catalysts such as phosphorus pentoxide, chlorosulfonic acid, methanesulfonic acid, trifluoromethanesulfonic acid, phosphorus pentachloride, or Lewis acids like titanium tetrachloride and aluminum trichloride. The reaction is carried out in solvents such as methanesulfonic acid, dichloromethane, 1,2-dichloroethane, o-dichlorobenzene, or nitrobenzene.

This method is characterized by:

- A short synthetic route.

- Relatively short reaction times compared to older four-step methods.

- High yields.

- Simplified operation due to fewer solvent changes.

NaH-Induced Cyclization and Thionation

Another approach involves the use of sodium hydride (NaH) induced procedures for core preparation of indene derivatives. In this method, substituted benzene derivatives such as 1,2-dimethoxybenzene are treated with NaH in the presence of alkyl halides to form intermediates, which upon further treatment with Lawesson's reagent or phosphorus pentasulfide (P4S10) under reflux conditions yield indanedithione derivatives. These can be oxidized or further processed to yield the corresponding indene-1,2-dione compounds.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to improve reaction rates and yields in related quinoline and indene derivative syntheses. Studies show that microwave heating at elevated temperatures (120–150 °C) with acid catalysts like p-toluenesulfonic acid (pTSA) or Lewis acids such as silver triflate (AgOTf) in solvents like ethanol can significantly reduce reaction times from hours to minutes while improving yields.

Comparative Analysis of Preparation Methods

Detailed Research Outcomes and Data

Acid-Catalyzed Cyclization

- The reaction of o-dimethoxybenzene with hydroxy pyruvic acid under phosphorus pentoxide catalysis in methanesulfonic acid solvent yields the indene-1,2-dione scaffold.

- The process avoids multi-step solvent changes, improving scalability.

- The reaction mechanism involves electrophilic attack on the aromatic ring followed by ring closure and oxidation to the diketone.

Microwave-Assisted Reaction Optimization

A study optimizing related indene derivatives found:

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | pTSA (20 mol%) | EtOH | 150 | 20 | 66 |

| 2 | AgOTf (20 mol%) | EtOH | 150 | 15 | 80 |

- Microwave heating drastically reduces reaction time from hours to minutes.

- Silver triflate catalyst provides the highest yield.

- Ethanol is a preferred solvent for its polarity and microwave absorption.

Spectroscopic Characterization

- Products are confirmed by NMR (1H and 13C), mass spectrometry, and HMBC correlations.

- Key signals include aromatic methoxy protons and characteristic diketone carbonyl carbons.

- High-resolution mass spectrometry confirms molecular formula integrity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione functionality to diols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, diols, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-3H-indene-1,2-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5-dimethoxy-3H-indene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biochemical processes. Its methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Core Structure Comparison :

- Cyclobutene-dione derivatives (e.g., 3-ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione []): These compounds share the 1,2-dione motif but differ in ring size (cyclobutene vs. indene) and substituents.

- Amino-substituted cyclobutene-diones (e.g., 3-(cyclopropylmethyl-amino)-4-...cyclobutene-1,2-dione []): Amino groups introduce basicity and hydrogen-bonding capacity, contrasting with the electron-donating methoxy groups in the target compound. This difference likely alters solubility and biological activity.

- Bis-indene derivatives (e.g., 3,3'-(1,2-ethanediyl)bis[4,7-dimethyl-1H-indene] []): These lack the dione group, emphasizing the role of the 1,2-dione in redox reactivity and conjugation.

Substituent Effects :

- In contrast, ethoxy or amino groups in analogs (e.g., ) may alter steric bulk and electronic profiles, affecting crystallization or binding properties.

Spectroscopic and Structural Data

IR Spectroscopy :

- The IR spectrum of 3-ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione shows a peak at 940 cm⁻¹, attributed to C-O stretching in the ethoxy group . Methoxy groups in the target compound would exhibit similar C-O stretches but at slightly shifted frequencies due to electronic differences.

- Solid-state IR-LD spectroscopy (used in ) enables differentiation of axial and equatorial substituents in oriented samples, a method applicable to analyzing the spatial arrangement of methoxy groups in the target compound.

X-ray Diffraction :

- Codeine derivatives (e.g., 6-O-acetylcodeine) exhibit T-shaped molecular geometries with dihedral angles critical for intermolecular packing . While direct X-ray data for 4,5-dimethoxy-3H-indene-1,2-dione is unavailable, its planar indene core may adopt distinct stacking behaviors compared to non-planar analogs.

Data Table: Comparative Analysis of Dione-Containing Compounds

Research Implications and Gaps

- Spectral Trends : Methoxy groups will dominate IR profiles, with possible shifts due to conjugation with the dione.

- Structural Predictions : Planarity of the indene core may favor crystalline phases distinct from T-shaped codeine derivatives.

- Research Needs : Direct X-ray and spectroscopic studies on the target compound are required to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-dimethoxy-3H-indene-1,2-dione, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via condensation of phthalide derivatives with substituted benzaldehydes under alkaline conditions (e.g., sodium methoxide in ethyl acetate) . Key factors include stoichiometric ratios, reaction temperature (typically reflux conditions), and purification methods (e.g., recrystallization or column chromatography). For example, reducing agents like NaBH₄ or LiAlH₄ may be used to stabilize intermediates, though methoxy groups may require protection to avoid side reactions .

Q. How can researchers verify the structural integrity of 4,5-dimethoxy-3H-indene-1,3-dione using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze methoxy proton signals (δ 3.8–4.0 ppm) and carbonyl peaks (δ 180–200 ppm for diones) .

- X-ray crystallography : Confirm bond lengths (e.g., C=O bonds ≈ 1.21–1.23 Å) and planarity of the indene core, as deviations >0.2 Å may indicate strain or impurities .

- Elemental analysis : Ensure C, H, and O percentages align with theoretical values (e.g., C: 64.5%, H: 4.6%, O: 30.9% for C₁₁H₁₀O₄) .

Q. What are the predicted physicochemical properties of 4,5-dimethoxy-3H-indene-1,2-dione, and how can they be experimentally validated?

- Methodological Answer :

- Boiling point : Predicted at ~728.8±60.0 °C using computational tools (e.g., EPI Suite); validate via differential scanning calorimetry (DSC) .

- pKa : Estimated at 6.89±0.20 via Hammett plots; confirm experimentally using potentiometric titration in DMSO/water mixtures .

- Density : Predicted at 1.358±0.06 g/cm³; measure via gas pycnometry .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for 4,5-dimethoxy-3H-indene-1,2-dione derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., microbial strains, solvent polarity). To resolve:

- Standardize assays : Use common reference compounds (e.g., ampicillin for antimicrobial studies) and uniform solvent systems (e.g., DMSO ≤1% v/v) .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity trends .

Q. What experimental design strategies optimize the regioselective functionalization of 4,5-dimethoxy-3H-indene-1,2-dione?

- Methodological Answer :

- Protecting groups : Use acetyl or TMS groups to shield methoxy substituents during electrophilic substitution .

- Catalytic systems : Screen Pd/Cu catalysts for cross-coupling reactions at the indene C-3 position .

- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to favor mono- vs. di-substituted products .

Q. How can computational modeling guide the design of 4,5-dimethoxy-3H-indene-1,2-dione-based materials with enhanced stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.